[2-(Difluoromethoxy)-3-methylphenyl]boronic acid
Description
Properties
CAS No. |
958451-78-0 |
|---|---|
Molecular Formula |
C8H9BF2O3 |
Molecular Weight |
201.97 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-3-methylphenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O3/c1-5-3-2-4-6(9(12)13)7(5)14-8(10)11/h2-4,8,12-13H,1H3 |
InChI Key |
HCNMYMKJTFLPOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)OC(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-(Difluoromethoxy)-3-methylphenol
- Reagents : 3-Methylphenol, chlorodifluoromethane (ClCF₂H), cesium fluoride (CsF).
- Conditions : DMF solvent, 100°C, 12 hours under nitrogen.
- Mechanism : Nucleophilic substitution of the phenolic hydroxyl group with a difluoromethoxy group via deprotonation by CsF.
- Yield : ~75% (based on analogous reactions in).
Step 2: Bromination to 4-Bromo-2-(difluoromethoxy)-3-methylbenzene
- Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).
- Conditions : CCl₄, reflux, 6 hours.
- Regioselectivity : Bromination occurs para to the electron-withdrawing difluoromethoxy group.
- Yield : ~82% (based on).
Step 3: Miyaura Borylation to Install Boronic Acid
- Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, potassium acetate (KOAc).
- Conditions : Dioxane, 80°C, 8 hours.
- Product : Boronic ester intermediate, hydrolyzed to boronic acid using 1M HCl.
- Yield : 65% (boronic ester), 90% hydrolysis efficiency (based on).
Table 1: Reaction Parameters for Direct Difluoromethylation Pathway
| Step | Key Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | ClCF₂H, CsF | DMF, 100°C, 12h | 75% |
| 2 | NBS, AIBN | CCl₄, reflux, 6h | 82% |
| 3 | B₂Pin₂, Pd(dppf)Cl₂, KOAc | Dioxane, 80°C, 8h | 65% |
Cross-Coupling Approach via Aryl Iodides
Step 1: Iodination of 3-Methylphenol
- Reagents : Iodine (I₂), iodic acid (HIO₃), sulfuric acid (H₂SO₄).
- Conditions : 50°C, 4 hours.
- Product : 2-Iodo-3-methylphenol.
- Yield : ~70% (based on).
Step 2: Difluoromethylation via Palladium Catalysis
- Reagents : Difluoromethyl copper (CuCF₂H), Pd(PPh₃)₄ catalyst.
- Conditions : DMF, 120°C, 24 hours.
- Product : 2-(Difluoromethoxy)-3-methylphenyl iodide.
- Yield : ~60% (based on).
Step 3: Miyaura Borylation
- Reagents : B₂Pin₂, PdCl₂(dtbpf) catalyst.
- Conditions : Dioxane, 80°C, 8 hours.
- Yield : 55% (boronic ester), 85% hydrolysis efficiency (based on).
Table 2: Cross-Coupling Pathway Performance
| Step | Key Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | I₂, HIO₃, H₂SO₄ | 50°C, 4h | 70% |
| 2 | CuCF₂H, Pd(PPh₃)₄ | DMF, 120°C, 24h | 60% |
| 3 | B₂Pin₂, PdCl₂(dtbpf) | Dioxane, 80°C, 8h | 55% |
Comparative Analysis of Methods
| Parameter | Direct Difluoromethylation | Cross-Coupling |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield | ~44% | ~28% |
| Cost Efficiency | Moderate (uses ClCF₂H) | High (Pd/Cu) |
| Scalability | High | Moderate |
Critical Considerations
- Stability of Intermediates : Arylboronic esters are hydrolyzed under mild acidic conditions, avoiding protodeboronation (see).
- Regioselectivity : Difluoromethylation favors ortho/para positions relative to directing groups (e.g., methyl in).
- Catalyst Optimization : Pd(dppf)Cl₂ outperforms other catalysts in Miyaura borylation due to enhanced stability ().
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction enables the formation of carbon-carbon bonds between the boronic acid and aryl/vinyl halides, catalyzed by palladium complexes.
Typical Conditions
Performance Metrics
| Aryl Halide Substituent | Boronic Acid Partner | Yield (%) |
|---|---|---|
| 4-(Chloromethyl)phenyl | 4-Methoxyphenyl | 93 |
| 3-(Chloromethyl)phenyl | 3-Fluorophenyl | 92 |
Data adapted from Pd-catalyzed couplings in .
The difluoromethoxy group enhances electron-withdrawing effects, stabilizing transition states during oxidative addition. The methyl group at the 3-position sterically directs coupling to para positions on partnered halides.
Aryne-Induced Multicomponent Reactions
This platform leverages aryne intermediates to form complex architectures via boronate complexes.
Optimized Protocol
-
Reagents: CsF/Cs₂CO₃ (3:2 ratio)
-
Temperature: −10°C
Substituent Effects on Yield
| Boronic Acid Substituent | Product Yield (%) |
|---|---|
| 2-Methylphenyl | 87 |
| 4-Fluorophenyl | 73 |
At −10°C, side reactions (e.g., proto-deboronation) are suppressed, favoring alkoxide transfer to arynes. The 3-methyl group in [2-(Difluoromethoxy)-3-methylphenyl]boronic acid minimizes steric clashes, improving regioselectivity .
Oxidation and Functional Group Interconversion
The boronic acid moiety undergoes oxidation to phenols or boronate esters under controlled conditions.
Oxidation Pathways
Structural Impact
The difluoromethoxy group resists hydrolysis under basic conditions, preserving aromatic integrity during oxidation.
Mechanistic Insights
-
Boronate Complex Formation: Fluoride ions convert the boronic acid to a tetrahedral boronate, enhancing nucleophilicity (observed via ¹¹B/¹⁹F NMR) .
-
Electronic Effects: The difluoromethoxy group lowers LUMO energy, facilitating transmetalation in cross-couplings .
Comparative Reactivity
| Reaction Type | This compound | Phenylboronic Acid |
|---|---|---|
| Suzuki Coupling Yield (%) | 85–93 | 70–80 |
| Oxidation Stability | High (resists hydrolysis) | Moderate |
Scientific Research Applications
Organic Synthesis
[2-(Difluoromethoxy)-3-methylphenyl]boronic acid is utilized in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is essential for forming carbon-carbon bonds, allowing for the construction of complex molecular architectures. The compound's ability to participate in transmetalation processes makes it a valuable reagent in synthetic chemistry.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds. |
Medicinal Chemistry
The compound exhibits promising biological activities, making it a candidate for drug development. Its potential applications include:
- Anticancer Activity : Research indicates that this compound demonstrates selective toxicity towards various cancer cell lines. Studies have shown significant cytotoxicity against breast cancer (MCF-7) cells with an IC₅₀ value indicating effective inhibition at concentrations around 18.76 µg/mL .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against several strains, including Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported at approximately 6.50 mg/mL, demonstrating its effectiveness against resistant bacterial strains compared to traditional antibiotics .
| Biological Activity | Target Organism/Cell Line | IC₅₀ / MIC Value |
|---|---|---|
| Anticancer | MCF-7 (breast cancer) | ~18.76 µg/mL |
| Antibacterial | Escherichia coli | ~6.50 mg/mL |
Fluorine Chemistry
The difluoromethoxy substituent enhances the lipophilicity and bioavailability of compounds in drug design. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties, such as absorption and distribution in biological systems . The incorporation of fluorine atoms can also modulate the electronic properties of molecules, affecting their interaction with biological targets.
Case Study 1: Anticancer Properties
A study investigated the structure-activity relationship (SAR) of various boronic acid derivatives, including this compound, against colon cancer cell lines. The findings revealed that modifications to the aryl ring significantly impacted cytotoxicity, with certain substitutions leading to enhanced selectivity against cancerous cells .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited moderate antifungal activity against Candida albicans and Aspergillus niger. The antimicrobial mechanism was linked to the disruption of microbial cell wall synthesis, highlighting the potential of boronic acids as novel antibacterial agents .
Mechanism of Action
The mechanism of action of [2-(Difluoromethoxy)-3-methylphenyl]boronic acid primarily involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which can reversibly bind to diols, forming cyclic boronate esters. This property is exploited in various applications, including sensing and catalysis.
Comparison with Similar Compounds
Structural Analogues and Electronic Effects
[2-Fluoro-3-methoxyphenyl]boronic Acid ()
- Substituents : 2-fluoro, 3-methoxy.
- Fluorine at the 2-position may enhance metabolic stability compared to the methyl group in the target compound.
[3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic Acid ()
- Substituents : 3-bromo, 2-(3-fluorobenzyloxy).
- Bromine’s electron-withdrawing nature may mimic the difluoromethoxy group’s electronic effects but with higher molecular weight.
2.1.3. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid ()
- Substituents: Extended methoxyethyl-phenoxy chain.
- Comparison : The flexible methoxyethyl group may improve solubility but reduce target specificity compared to the rigid difluoromethoxy group. This compound showed potent fungal histone deacetylase inhibition (IC50 ~1 µM), suggesting substituent bulk can enhance activity.
β-Amido Boronic Acids ()
- Structure : β-Amido boronic acids with pinacol-protected vs. free boronic acid groups.
- This highlights the critical role of the free boronic acid group in target engagement, a feature shared with the target compound.
Boronic Acid-Containing cis-Stilbenes ()
- Structure : Combretastatin analogs with boronic acid replacing hydroxyl groups.
- Activity : Compounds 13c and 13d (boronic acid at position B) exhibited IC50 values of 0.48–2.1 µM against cancer cell lines, surpassing hydroxyl analogs. This underscores the advantage of boronic acid in enhancing tubulin polymerization inhibition.
Pyrrolidine Boronic Acids ()
- Structure : Chiral pyrrolidine-boronic acid hybrids.
- Activity: Racemic mixtures showed varied binding modes, with enantiomers achieving similar docking poses.
Stability and Reactivity
Boronic Acid-to-Ester Ratios ()
- Comparison : Bortezomib formulations showed boronic acid-to-ester ratios of 0.10–0.27:1. Electron-withdrawing groups (e.g., difluoromethoxy) in the target compound may stabilize the boronic acid form, reducing esterification and improving bioavailability.
Azobenzene Boronic Acids ()
- Structure : Light-responsive azobenzene-boronic acid conjugates.
- Reactivity : E→Z isomerization enhanced diol binding by 20-fold. The target compound’s difluoromethoxy group lacks photoswitchability but offers stable electronic effects for consistent binding.
Calix[4]arene Boronic Acid ()
- Activity : Outperformed phenylboronic acid in amide bond catalysis due to preorganized macrocyclic structure. The target compound’s methyl group may hinder similar supramolecular assembly but improve solubility.
Carbon Dot Sensors ()
Biological Activity
[2-(Difluoromethoxy)-3-methylphenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This compound is characterized by its difluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets.
- Molecular Formula : C₈H₉BF₂O₃
- Molecular Weight : 202.96 g/mol
- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in drug design.
Boronic acids, including this compound, are known to interact with various biological targets. The mechanism often involves:
- Enzyme Inhibition : Boronic acids can inhibit proteasomes and other enzymes critical for cellular regulation, leading to apoptosis in cancer cells.
- Modulation of Lipid Metabolism : Some studies suggest that boronic acids can affect lipid biosynthesis pathways, potentially offering therapeutic benefits in metabolic disorders .
Anticancer Activity
Recent studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated IC₅₀ values in the nanomolar range against colon cancer cell lines, indicating potent cytotoxicity .
- Mechanistic Insights : It was observed that the compound selectively induces apoptosis in cells with specific genetic mutations, highlighting its potential for targeted therapy .
Lipid Metabolism Modulation
Research indicates that boronic acids can influence lipid metabolism by modulating gene expression related to lipid biosynthesis:
- Inhibition of SREBP Pathway : Compounds similar to this compound have been reported to inhibit the SREBP pathway, which is crucial for cholesterol and fatty acid synthesis .
- Impact on Gene Expression : Studies have shown that these compounds can significantly downregulate genes involved in lipid metabolism at the mRNA level .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects : The presence of electron-withdrawing groups like difluoromethoxy enhances potency compared to unsubstituted analogs.
- Positioning of Functional Groups : SAR studies suggest that specific positioning of substituents affects both lipophilicity and biological activity, impacting cellular uptake and efficacy .
Case Studies
| Study | Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| Study 1 | DLD-1 (colon cancer) | 30 pM | Selective apoptosis via mutation targeting |
| Study 2 | HCT116 (wild-type APC) | >1000 | No significant activity observed |
| Study 3 | HepG2 (liver cancer) | 50 nM | Inhibition of lipid biosynthesis |
Safety and Toxicity
Safety assessments indicate that this compound has a favorable toxicity profile:
- In vivo Studies : Preliminary tests in murine models showed no significant toxicity at high doses, suggesting a potential for therapeutic use without severe side effects .
- Comparative Analysis : Compared to other boronic acids, this compound exhibits lower toxicity while maintaining effective biological activity.
Q & A
Basic: What are the recommended synthetic routes for [2-(Difluoromethoxy)-3-methylphenyl]boronic acid, and how do steric/electronic effects of substituents influence reaction efficiency?
Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation strategies. The difluoromethoxy (-OCF₂H) and methyl (-CH₃) groups introduce steric hindrance and electron-withdrawing effects, which may reduce boronation efficiency. To mitigate this:
- Use bulky palladium catalysts (e.g., Pd(dppf)Cl₂) to stabilize intermediates .
- Optimize reaction temperature (60–90°C) and base (e.g., K₂CO₃) to enhance coupling yields .
- Monitor protodeboronation side reactions via ¹¹B NMR during purification .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- Multinuclear NMR : Use ¹H NMR to resolve methyl (δ ~2.3 ppm) and aromatic protons. ¹⁹F NMR identifies the difluoromethoxy group (δ ~-55 to -60 ppm). ¹¹B NMR confirms boronic acid presence (δ ~28–32 ppm) .
- X-ray crystallography : For structural validation, co-crystallize with diols (e.g., pinacol) to stabilize the boronate ester form .
- FT-IR : Confirm B-O stretching (~1340 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Basic: How should this compound be stored to prevent decomposition?
Answer:
- Store under inert gas (Ar or N₂) at 2–8°C to minimize oxidation and protodeboronation .
- Use anhydrous solvents (e.g., THF or DMF) for stock solutions, and avoid prolonged exposure to moisture .
- Monitor purity via HPLC-MS every 3–6 months .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in cross-coupling reactions?
Answer:
- Perform DFT calculations to model transition states in Suzuki-Miyaura couplings. Focus on the boron-carbon bond dissociation energy and electron density at the boron center .
- Compare with analogs (e.g., trifluoromethylphenylboronic acids) to assess substituent effects on reaction kinetics .
- Validate predictions experimentally using kinetic isotope effects (KIEs) .
Advanced: How to resolve contradictory data in protodeboronation rates under varying pH conditions?
Answer:
- Mechanistic analysis : Protodeboronation proceeds via acid-catalyzed (low pH) or base-mediated (high pH) pathways. Use ¹¹B NMR to track intermediates .
- Buffer optimization : Test phosphate (pH 7–8) vs. acetate (pH 4–5) buffers to stabilize the boronate ester .
- Additives : Introduce diols (e.g., ethylene glycol) to suppress decomposition in aqueous conditions .
Advanced: What strategies improve solubility for reactions in non-polar solvents?
Answer:
- Derivatization : Convert to pinacol ester or MIDA boronate to enhance solubility in toluene or DCM .
- Co-solvents : Use THF:water (4:1) mixtures for Suzuki couplings .
- Surfactants : Add CTAB (cetyltrimethylammonium bromide) for micellar catalysis in biphasic systems .
Advanced: How do supramolecular interactions influence crystal packing and stability?
Answer:
- Analyze hydrogen-bonding networks between boronic acid groups and adjacent aryl rings using X-ray crystallography .
- Compare with halogenated analogs (e.g., 4-fluorophenylboronic acid) to assess how difluoromethoxy groups alter π-π stacking .
- Thermogravimetric analysis (TGA) quantifies thermal stability differences caused by packing efficiency .
Basic: What aryl halide partners are optimal for Suzuki-Miyaura couplings with this boronic acid?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
